![molecular formula C11H11ClFNO3 B3032981 2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid CAS No. 67206-19-3](/img/structure/B3032981.png)
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid, also known as CFPAA, is an organic compound that has been widely studied due to its various applications in the fields of chemistry, biochemistry, and pharmacology. CFPAA is a member of the propanoic acid family and is composed of a carboxylic acid group, a chloroacetyl group, and a 4-fluorophenyl group. It is a colorless, odorless, and slightly water-soluble solid. CFPAA has been studied for its ability to act as a substrate for various enzymes, its potential as a drug, and its applications in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Approaches : The compound and its analogs are synthesized through various chemical processes. For example, 2-Amino-3-fluorobenzoic acid, a structurally similar compound, is synthesized using halogen compounds and acylation techniques (Kollmar et al., 2003).
Structural Analysis : Detailed structural analysis using techniques like DFT (Density Functional Theory) and vibrational spectroscopy is conducted to understand the electronic and vibrational structure of compounds like 3-Amino-3-(4-fluorophenyl)propionic acid, which belongs to the same class as the compound (Pallavi & Tonannavar, 2020).
Biological and Medicinal Applications
Anticancer Activity : Certain analogs, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been synthesized and studied for their potential anticancer activity, demonstrating the therapeutic relevance of similar compounds (Ying-xiang, 2007).
Root Growth Inhibition : Derivatives like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, closely related to the compound , have shown root growth-inhibitory activity, indicating potential applications in agricultural research (Kitagawa et al., 2003).
Fluorescence Studies : Analogous compounds have been used in fluorescence derivatization of amino acids for biological assays, highlighting potential applications in biochemistry and molecular biology (Frade et al., 2007).
Radiolabeling and Imaging : Some fluorine-containing analogs have been utilized in the synthesis of radiolabeled compounds for imaging studies, such as PET scans in medical diagnostics (Livni et al., 1992).
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-6-10(15)14-9(11(16)17)5-7-1-3-8(13)4-2-7/h1-4,9H,5-6H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQHEOJWVIYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313477 | |
| Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
67206-19-3 | |
| Record name | NSC270561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)
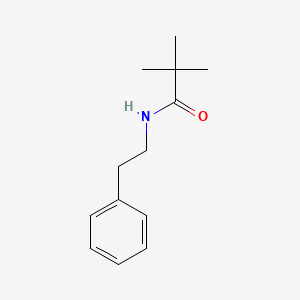
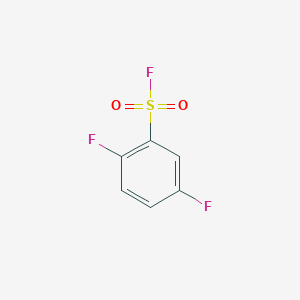
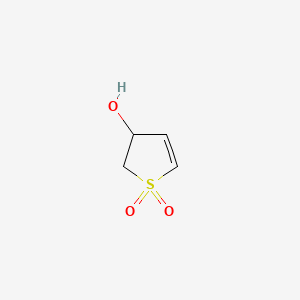
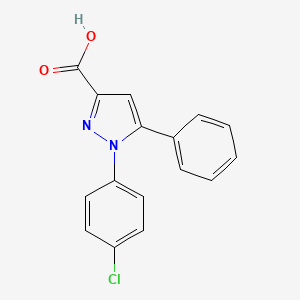
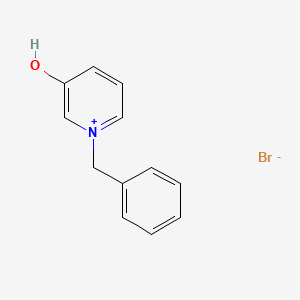
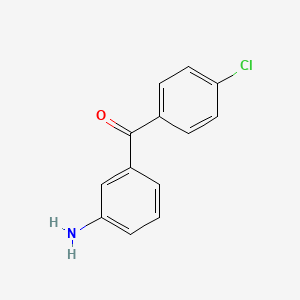
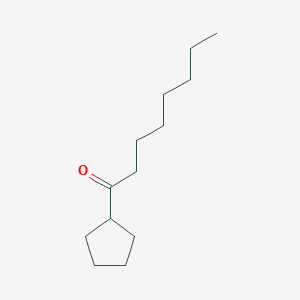
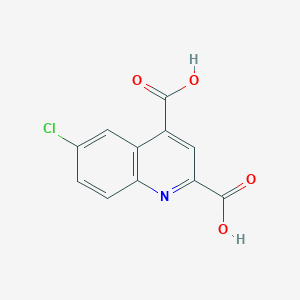
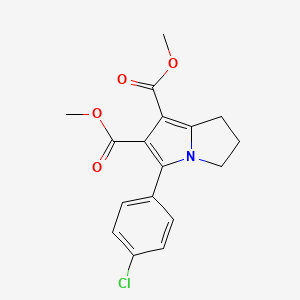

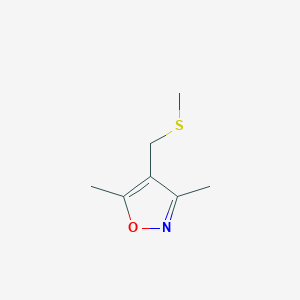
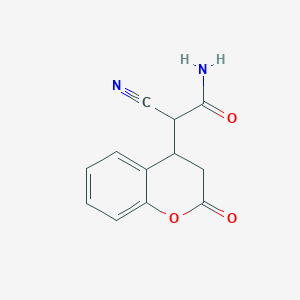
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)